Product packaging for 4'-Nitroacetoacetanilide(Cat. No.:CAS No. 4835-39-6)

4'-Nitroacetoacetanilide

Cat. No.: B1361057
CAS No.: 4835-39-6
M. Wt: 222.2 g/mol
InChI Key: KCXJQNDNGLRYBN-UHFFFAOYSA-N
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Description

Evolution of Acetoacetanilide (B1666496) Chemistry in Organic Synthesis

The chemistry of acetoacetanilide dates back to the late 19th century, with its first significant synthesis reported in 1876. justdial.com Initially, acetoacetanilide was prepared through the reaction of aniline (B41778) with ethyl acetoacetate. orgsyn.orgmerriam-webster.comgoogle.com Later methods involved the use of diketene, which reacts with aniline to form the desired product. orgsyn.orgwikipedia.org

The versatility of acetoacetanilides stems from their unique structure, which allows them to participate in a variety of chemical reactions. They are key precursors in the production of pharmaceuticals, agrochemicals, and, most notably, dyes and pigments. justdial.comwikipedia.org Their ability to undergo azo coupling reactions when combined with diazonium salts has made them fundamental in the creation of arylide yellows, a major class of organic pigments. wikipedia.org Furthermore, the reactivity of the acetoacetanilide structure allows for its use in cyclocondensation reactions to form heterocyclic compounds like quinolinones.

Significance of Nitro-Substituted Aromatic Compounds in Synthetic Chemistry

Nitro-substituted aromatic compounds, often called nitroaromatics, are a crucial class of chemicals in organic synthesis. nih.govresearchgate.net These compounds are characterized by one or more nitro groups (–NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, which profoundly influences the chemical properties of the molecule. nih.govnumberanalytics.com

This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, making such reactions more difficult. nih.gov However, it also makes the compound more susceptible to nucleophilic aromatic substitution. numberanalytics.comnumberanalytics.com A key feature of the nitro group is its ability to be readily reduced to an amino group (–NH2). numberanalytics.comjsynthchem.com This transformation is fundamental in industrial synthesis, as aromatic amines are vital building blocks for a vast range of products, including dyes, pharmaceuticals, polymers, and pesticides. nih.govjsynthchem.com The conversion of a nitro compound to an amine is a critical step in the production of many azo dyes, where the resulting amine is diazotized and coupled to form the final dye molecule. jsynthchem.com

Contextualizing 4'-Nitroacetoacetanilide within the Broader Field of Acetoacetanilide Research

This compound, also known as N-(4-nitrophenyl)acetamide, is a specific derivative of acetoacetanilide where a nitro group is substituted at the para-position (position 4) of the aniline ring. wikipedia.org Its synthesis typically involves the reaction of 4-nitroaniline (B120555) with an acetoacetylating agent like acetoacetic acid or the nitration of acetanilide (B955) using a mixture of concentrated nitric and sulfuric acids. ontosight.aichemicalbook.comchemicalbook.com

The primary and most significant application of this compound is as an intermediate in the synthesis of dyes and pigments. wikipedia.orginnospk.com Its structure combines the reactive properties of an acetoacetanilide with the synthetic versatility of a nitroaromatic compound. In dye manufacturing, the nitro group is typically reduced to an amino group, yielding 4-aminoacetanilide. chemicalbook.comsigmaaldrich.com This amine can then be diazotized and coupled with other components to produce a variety of colorants. innospk.com The compound's role as a precursor highlights its importance in the broader field of industrial organic synthesis. ontosight.ai

Properties of this compound

The physical and chemical properties of this compound are well-documented in chemical literature.

PropertyValueSource(s)
Chemical Formula C8H8N2O3 wikipedia.orgsigmaaldrich.com
Molecular Weight 180.16 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Solid, white-green or brown wikipedia.org
Melting Point 212-215 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com
CAS Number 104-04-1 wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Water Solubility 2.2 g/L chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O4 B1361057 4'-Nitroacetoacetanilide CAS No. 4835-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-3-oxobutanamide
Source PubChem
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InChI

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KCXJQNDNGLRYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197493
Record name 4'-Nitroacetoacetanilide
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Molecular Weight

222.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4835-39-6
Record name N-(4-Nitrophenyl)-3-oxobutanamide
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Record name 4'-Nitroacetoacetanilide
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Record name 4835-39-6
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Record name 4'-Nitroacetoacetanilide
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Spectroscopic Characterization and Structural Elucidation of 4 Nitroacetoacetanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the structure and chemical environment of a molecule.

The ¹H NMR spectrum of 4'-Nitroacetoacetanilide provides a precise map of the different proton environments within the molecule. The spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals for the aromatic protons, the amide proton, and the protons of the acetoacetyl group. spectrabase.com

The aromatic region of the spectrum characteristically displays two doublets, a result of the para-substitution pattern on the benzene ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (higher ppm value) compared to the protons ortho to the amide group. The amide (N-H) proton typically appears as a broad singlet at a significant downfield shift due to its attachment to the electronegative nitrogen atom and its involvement in hydrogen bonding. The methyl (CH₃) protons of the acetyl group appear as a sharp singlet, while the methylene (B1212753) (CH₂) protons are often observed as a singlet as well, positioned between the methyl and aromatic signals.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d6

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) ~10.57 Singlet
Aromatic (H-2', H-6') ~8.21 Doublet
Aromatic (H-3', H-5') ~7.83 Doublet
Methylene (-CH₂-) ~3.67 Singlet
Methyl (-CH₃) ~2.14 Singlet

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the this compound structure. Due to the wide range of chemical shifts in ¹³C NMR, signals for carbonyl, aromatic, and aliphatic carbons are well-resolved. oregonstate.educompoundchem.com

The spectrum typically shows two distinct signals in the carbonyl region, corresponding to the amide and ketone carbons. The aromatic region contains signals for the four different types of aromatic carbons; the carbon atom attached to the nitro group (C-4') and the carbon atom attached to the amide nitrogen (C-1') are significantly deshielded. The carbons ortho and meta to the nitro group also show distinct resonances. In the aliphatic region, signals for the methylene and methyl carbons are observed at upfield positions. spectrabase.com Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound in DMSO-d6

Carbon Assignment Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) ~204
Amide Carbonyl (C=O) ~169
Aromatic (C-4') ~145
Aromatic (C-1') ~143
Aromatic (C-2', C-6') ~125
Aromatic (C-3', C-5') ~119
Methylene (-CH₂-) ~51
Methyl (-CH₃) ~30

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-2'/H-3' and H-5'/H-6'), confirming their ortho relationship. It would also be used to confirm the coupling between the methylene protons and the methyl protons of the acetoacetyl group.

HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, a correlation for the methylene protons and its carbon, and distinct correlations for each of the aromatic protons with their respective carbons. This technique is invaluable for assigning the carbon signals for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). youtube.com This is critical for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

A cross-peak from the amide (N-H) proton to the amide carbonyl carbon and the aromatic C-1' carbon.

Correlations from the methylene protons to both the amide and ketone carbonyl carbons, as well as to the methyl carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. vscht.czmasterorganicchemistry.com

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. libretexts.org

N-H Stretch : The stretching vibration of the amide N-H bond typically appears as a moderate to sharp band in the region of 3300-3100 cm⁻¹.

C=O Stretches : The molecule contains two carbonyl groups, an amide and a ketone, which give rise to strong absorption bands. The amide C=O stretch (Amide I band) is usually observed around 1660-1700 cm⁻¹. The ketone C=O stretch appears at a slightly higher wavenumber, typically in the range of 1700-1725 cm⁻¹.

NO₂ Stretches : The nitro group is identified by two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch appearing in the 1300-1370 cm⁻¹ region.

Aromatic C-H and C=C Stretches : The aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3100 Medium
Ketone C=O Stretch 1725 - 1700 Strong
Amide C=O Stretch 1700 - 1660 Strong
Aromatic Nitro Asymmetric NO₂ Stretch 1570 - 1500 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Weak
Aromatic Nitro Symmetric NO₂ Stretch 1370 - 1300 Strong

Hydrogen bonding significantly influences the position and shape of IR absorption bands, particularly for N-H and C=O groups. nih.gov These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

In this compound, the amide N-H group can act as a hydrogen bond donor, while the ketone and amide carbonyl oxygens can act as acceptors. In the solid state or in concentrated solutions, intermolecular hydrogen bonding is prevalent. This interaction weakens the N-H and C=O bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift). study.com Furthermore, hydrogen bonding typically leads to a significant broadening of the absorption bands. study.comresearchgate.net The broadness of the N-H stretch, for instance, is a classic indicator of its involvement in hydrogen bonding. The extent of these shifts and the broadening provides qualitative information about the strength of the hydrogen bonding interactions within the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of absorption are characteristic of the molecule's structure.

The this compound molecule contains several chromophoric groups that absorb ultraviolet or visible light. The primary chromophore is the p-nitrophenyl group, which is an extensive conjugated system. The acetoacetamide moiety also contributes to the electronic absorption profile.

The main electronic transitions observed in a molecule like this compound are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. In this compound, the conjugated system of the benzene ring, the nitro group, and the carbonyl group gives rise to these transitions.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups or the nitrogen of the amide, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The interaction between the amino group and the nitro group across the benzene ring in the related compound p-nitroaniline leads to a strong intramolecular charge transfer (ICT) band, resulting in a significant red shift of the absorption maximum. A similar effect is expected for this compound, where the acetoamido group acts as an auxochrome, modifying the electronic properties of the p-nitroaniline system.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

Transition Type Associated Chromophore Expected Wavelength (λmax) Range Molar Absorptivity (ε)
π → π* p-Nitrophenyl group 280-380 nm High
n → π* Carbonyl (C=O) group 270-300 nm Low
n → π* Nitro (NO₂) group ~330 nm Low

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, an effect known as solvatochromism. ijcce.ac.ir This is due to differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): This is a shift of the absorption maximum to a longer wavelength. For π → π* transitions, increasing the solvent polarity typically causes a bathochromic shift. slideshare.net This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. slideshare.net

Hypsochromic Shift (Blue Shift): This is a shift of the absorption maximum to a shorter wavelength. For n → π* transitions, increasing solvent polarity generally results in a hypsochromic shift. slideshare.net The ground state, with its non-bonding electrons, is stabilized by hydrogen bonding with polar protic solvents. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy required for the transition. youtube.comrsc.org

For this compound, the strong π → π* charge-transfer band is expected to exhibit a bathochromic shift in polar solvents like ethanol (B145695) or water compared to non-polar solvents like hexane. Conversely, the weaker n → π* transitions associated with the carbonyl and nitro groups would be expected to show a hypsochromic shift.

Table 2: Predicted Solvent Effects on the Absorption Maxima of this compound

Transition Solvent Polarity Expected Shift Rationale
π → π* Increasing Bathochromic (Red) Stabilization of the more polar excited state
n → π* Increasing Hypsochromic (Blue) Stabilization of the ground state via H-bonding

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. solubilityofthings.com

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically within 5 ppm), which allows for the determination of the elemental formula of a molecule. frontagelab.comspringernature.compnnl.gov This is a significant advantage over nominal mass spectrometry, which provides only integer masses.

For this compound, the molecular formula is C₁₀H₁₀N₂O₄. Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass can be calculated.

Calculated Monoisotopic Mass: 222.06406 g/mol

An HRMS instrument would be able to measure the mass of the molecular ion with sufficient accuracy to confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.govlcms.cz

In mass spectrometry, the molecular ion (M⁺·) is often energetically unstable and can break apart into smaller, characteristic fragment ions. youtube.com The study of these fragmentation patterns, particularly with tandem mass spectrometry (MS/MS), provides valuable information about the molecule's structure. lcms.czyoutube.com

For this compound (MW = 222.06), several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of bonds adjacent to functional groups is common. Cleavage next to the carbonyl group can lead to the loss of a ketene (CH₂=C=O) molecule or an acetyl radical (•CH₃CO).

Amide Bond Cleavage: The C-N bond of the amide is a common point of fragmentation. This can lead to the formation of a 4-nitrophenyl radical or a 4-nitroaniline (B120555) ion.

McLafferty Rearrangement: While less likely for this specific structure, it is a common pathway for carbonyl compounds with available gamma-hydrogens.

Nitro Group Fragmentation: Aromatic nitro compounds often show characteristic losses of NO (30 u) and NO₂ (46 u).

Table 3: Plausible Mass Fragments of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss
222 [C₁₀H₁₀N₂O₄]⁺· Molecular Ion
180 [C₈H₈N₂O₂]⁺· CH₂CO (Ketene)
165 [C₇H₅N₂O₃]⁺ CH₃CO (Acetyl group)
150 [C₈H₆N₂O]⁺· CH₂O₂ (from rearrangement)
138 [C₆H₆N₂O₂]⁺· C₄H₄O₂ (Diketene)
122 [C₆H₄NO₂]⁺ C₄H₆NO (Acetoacetamide radical)
92 [C₆H₄NH]⁺· NO₂
65 [C₅H₅]⁺ CNO₂

Advanced Spectroscopic Techniques for In-depth Analysis

While UV-Vis and Mass Spectrometry provide significant electronic and structural information, a more comprehensive characterization of this compound would employ other advanced spectroscopic methods. longdom.orgiipseries.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for determining the precise ¹H and ¹³C chemical environments and connectivity within the molecule. solubilityofthings.com Infrared (IR) and Raman spectroscopy could provide detailed information about the vibrational modes of the various functional groups, such as the C=O, N-H, and N-O bonds, further confirming the compound's structure. imperial.ac.ukresearchgate.net Combining data from these complementary techniques allows for an unambiguous structural elucidation.

Raman Spectroscopy for Vibrational Analysis and Complementary Information to IR

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about a molecule's structure, making it a valuable tool for identifying compounds and elucidating their structures. nsf.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.govthermofisher.com The resulting spectrum reveals the vibrational, rotational, and other low-frequency modes in a molecule. nih.gov Raman spectroscopy is complementary to Infrared (IR) spectroscopy; while IR spectroscopy measures the absorption of light by vibrating molecules, Raman measures the scattering of light. cardiff.ac.uk A key difference lies in the selection rules. IR transitions typically require a change in the dipole moment of the molecule, whereas Raman transitions require a change in polarizability. thermofisher.com Consequently, symmetric vibrations and non-polar bonds that are weak or absent in IR spectra often produce strong signals in Raman spectra, providing a more complete vibrational picture. thermofisher.com

For this compound, Raman spectroscopy can provide key insights into its complex structure, which features a nitro group, an amide linkage, a keto-enol system, and a substituted aromatic ring. The analysis of its Raman spectrum would involve identifying the characteristic vibrational frequencies associated with these functional groups.

Key Vibrational Modes for this compound:

Nitro Group (NO₂): The nitro group gives rise to very characteristic and intense Raman bands. The symmetric stretching vibration (νs NO₂) is expected to appear as a strong band, typically in the region of 1350-1340 cm⁻¹. The asymmetric stretching vibration (νas NO₂) is usually found at a higher frequency.

Amide Group (-CONH-): The amide group has several characteristic vibrations, known as Amide bands. The Amide I band (primarily C=O stretching) is a strong feature in both IR and Raman spectra. The Amide III band, a complex mix of C-N stretching and N-H bending, is often strong in the Raman spectrum and provides valuable conformational information.

Acetoacetyl Group (-COCH₂COCH₃): This group can exist in keto-enol tautomeric forms. Raman spectroscopy can distinguish between these forms. The C=O stretching vibrations of the ketone and acetyl groups in the keto form will produce distinct bands. In the enol form, the spectrum would show bands corresponding to C=C stretching and O-H vibrations of the enol group.

Aromatic Ring: The para-substituted benzene ring will exhibit several characteristic Raman bands. The ring stretching modes typically appear in the 1610-1580 cm⁻¹ region. The "ring breathing" mode, a symmetric radial expansion and contraction of the ring, gives a particularly sharp and intense Raman signal, which is highly characteristic of the substitution pattern.

Based on studies of structurally similar compounds like p-methyl acetanilide (B955) and 2-nitroacetophenone, a table of expected characteristic Raman shifts for this compound can be compiled. researchgate.netresearchgate.net

Table 1: Expected Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
N-H Stretch Amide (-CONH-) 3300 - 3100 Medium
C-H Stretch (aromatic) Benzene Ring 3100 - 3000 Medium
C-H Stretch (aliphatic) -CH₂-, -CH₃ 3000 - 2850 Medium
C=O Stretch (Amide I) Amide (-CONH-) 1680 - 1650 Strong
C=O Stretch (Ketone) Acetoacetyl 1725 - 1705 Strong
C=C Stretch (aromatic) Benzene Ring 1610 - 1580 Strong
NO₂ Symmetric Stretch Nitro Group (-NO₂) 1350 - 1340 Very Strong
C-N Stretch Amide, Nitro-aryl 1300 - 1200 Medium
Ring Breathing p-substituted Ring ~850 Strong, Sharp

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comrms-foundation.ch XPS is a non-destructive technique that analyzes the outermost 5-10 nm of a sample surface. rms-foundation.chcarleton.edu The principle involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top surface of the material being analyzed. rms-foundation.ch

For a pure sample of this compound, XPS provides two key types of information:

Elemental Composition: A survey scan across a wide range of binding energies identifies all the elements present on the surface (except H and He). rms-foundation.ch For this compound (C₁₀H₁₀N₂O₄), XPS would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and can provide their relative atomic concentrations.

Chemical State Information: High-resolution scans of the specific photoelectron peaks for each element can reveal fine details about the chemical environment or oxidation state of the atoms. carleton.edutib.eu This is because the binding energy of a core electron is sensitive to the chemical environment of the atom. tib.eu For this compound, this is particularly useful for distinguishing the different types of carbon, nitrogen, and oxygen atoms.

Carbon (C 1s): The high-resolution C 1s spectrum is expected to be complex and can be deconvoluted into multiple peaks representing the different carbon environments:

Aromatic carbons (C-C, C-H)

Carbon bonded to the amide nitrogen (C-N)

Methylene and methyl carbons (C-C)

Carbonyl carbons (C=O) from both the amide and ketone groups.

Nitrogen (N 1s): The N 1s spectrum would show two distinct peaks, corresponding to the two different nitrogen environments:

Nitrogen in the amide group (-NH-)

Nitrogen in the nitro group (-NO₂) at a higher binding energy due to its higher oxidation state.

Oxygen (O 1s): Similarly, the O 1s spectrum would resolve into two components:

Oxygen atoms in the two carbonyl groups (C=O)

Oxygen atoms in the nitro group (-NO₂)

Table 2: Predicted XPS Data for this compound

Element Core Level Chemical Environment Expected Binding Energy (eV)
Carbon C 1s C-C, C-H (Aromatic/Aliphatic) ~284.8 - 285.0
C-N (Amide) ~286.0
C=O (Ketone/Amide) ~288.0
Nitrogen N 1s -NH- (Amide) ~400.0
-NO₂ (Nitro) ~405.0 - 406.0
Oxygen O 1s C=O (Ketone/Amide) ~531.0 - 532.0
-NO₂ (Nitro) ~533.0 - 534.0

Integrated Spectroscopic Analysis Procedures for Organic Compounds

The elucidation of the structure of an unknown organic compound is a puzzle-solving process that relies on the strategic integration of data from multiple spectroscopic methods. studypug.com No single technique can unambiguously determine the structure of a complex molecule; instead, the complementary information from each method is pieced together. researchgate.net A typical workflow combines mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, often supplemented by other techniques like Raman and XPS for a more complete picture. sciepub.comegyankosh.ac.in

A Systematic Approach to Structure Elucidation:

Mass Spectrometry (MS): The analysis typically begins with MS to determine the molecular weight and molecular formula of the compound. studypug.comsciepub.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the presence of specific structural units within the molecule. studypug.com

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are used to identify the functional groups present in the molecule. openaccessjournals.com IR spectroscopy is excellent for identifying polar functional groups like carbonyls (C=O) and hydroxyls (O-H). studypug.com Raman spectroscopy complements this by providing strong signals for non-polar, symmetric bonds, such as C-C bonds in the molecular backbone and aromatic rings. thermofisher.com For this compound, IR would clearly show the C=O and N-H stretches, while Raman would provide a strong signal for the symmetric NO₂ stretch and the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. researchgate.netjchps.com

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent protons (spin-spin splitting). egyankosh.ac.in

¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.

2D NMR Techniques (e.g., COSY, HSQC): These advanced techniques are used to establish direct correlations between protons and carbons, confirming the connectivity and piecing together the final structure. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): While not a primary tool for bulk structure elucidation, XPS is invaluable for confirming the surface elemental composition and the various chemical states of those elements, as detailed in section 3.5.2. nih.gov This can be crucial for materials where surface chemistry is critical or to confirm the presence and bonding environment of heteroatoms like nitrogen and oxygen in this compound.

By integrating the data—molecular formula from MS, functional groups from IR/Raman, and the precise atomic connectivity from NMR—a chemist can confidently propose and confirm the structure of an organic compound like this compound. studypug.comsciepub.com

Crystallographic Studies of 4 Nitroacetoacetanilide

Single-Crystal X-ray Diffraction Analysis of 4'-Nitroacetoacetanilide

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials. Through the diffraction of X-rays by a single crystal, a comprehensive three-dimensional model of the electron density can be constructed, revealing precise details of the molecular architecture.

Determination of Crystal System, Space Group, and Unit Cell Parameters

A crystallographic study of this compound, also known as N-(4-nitrophenyl)acetamide, has provided foundational data regarding its crystal structure. The analysis revealed that the compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The specific space group was determined to be P-1, a centrosymmetric space group. nih.gov

The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured. These parameters are crucial for the unique identification of the crystalline form of the substance.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.821
b (Å)9.726
c (Å)22.67
α (°)92.151
β (°)93.359
γ (°)100.409

Elucidation of Molecular Conformation and Bond Lengths/Angles

Analysis of bond lengths and angles would confirm standard values for C-C bonds within the aromatic ring, C-N, C=O, and N-O bonds, with potential variations indicating electronic effects of the substituent groups.

Analysis of Intermolecular Interactions

The way molecules pack together in a crystal is governed by a variety of intermolecular forces. In the case of this compound, hydrogen bonding is expected to play a significant role. The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is highly probable that intermolecular N-H···O=C hydrogen bonds link adjacent molecules, forming chains or more complex networks within the crystal lattice.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic "fingerprint" of a crystalline solid, which is invaluable for phase identification, polymorphism studies, and quality control.

Phase Identification and Polymorphism Studies

An experimental powder X-ray diffraction pattern for this compound is not publicly available at this time. However, a simulated PXRD pattern can be generated from the single-crystal X-ray diffraction data. This calculated pattern serves as a reference for the known crystalline phase.

In practice, an experimentally obtained PXRD pattern of a synthesized batch of this compound would be compared to this reference pattern. A match would confirm the phase identity of the bulk material. Any significant differences in peak positions or the appearance of new peaks would suggest the presence of impurities or a different crystalline form, known as a polymorph. Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties.

Crystallinity Assessment and Crystallite Size Determination

The sharpness of the peaks in a PXRD pattern is indicative of the degree of crystallinity of the sample. Sharp, well-defined peaks suggest a highly crystalline material with long-range atomic order. Conversely, broad peaks can indicate a more amorphous or poorly crystalline sample.

Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystalline domains, or crystallites, within the powder. The Scherrer equation is a commonly used method for this purpose, relating the peak broadening to the crystallite size. This information is important as crystallite size can influence properties such as dissolution rate and bioavailability in pharmaceutical applications.

Computational Crystallography and Molecular Modeling of this compound

Computational methods are powerful tools for investigating the crystalline nature of molecules like this compound. These techniques provide a bridge between the molecular structure and the bulk properties of the crystalline material.

Density Functional Theory (DFT) calculations for crystal packing prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of crystallography, DFT can be employed to predict the most stable arrangement of molecules in a crystal lattice, known as crystal packing. This is achieved by calculating the total energy of various possible crystal structures. The structure with the lowest energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally.

Simulations of crystallographic parameters

Computational simulations can be used to predict the crystallographic parameters of a material. These parameters define the size and shape of the unit cell, which is the basic repeating unit of a crystal. The experimental crystallographic data for N-(4-nitrophenyl)acetamide (an alternative name for this compound) has been reported in the Crystallography Open Database under the number 1520354. nih.gov

The experimentally determined parameters are presented in the interactive table below. Computational simulations, often using DFT, would aim to reproduce these values. By comparing the simulated parameters with the experimental data, the accuracy of the computational model can be assessed. Discrepancies between the simulated and experimental values can provide insights into the subtleties of the intermolecular interactions that are not fully captured by the theoretical model.

Crystallographic Data for N-(4-nitrophenyl)acetamide nih.gov
ParameterValue
Space GroupP -1
a (Å)3.821
b (Å)9.726
c (Å)22.67
α (°)92.151
β (°)93.359
γ (°)100.409

Applications of Crystallography in Understanding Chemical Structures

Crystallography is an indispensable tool in chemistry for the determination of the three-dimensional arrangement of atoms within a crystalline solid. The knowledge of the precise molecular structure of a compound like this compound is fundamental to understanding its chemical and physical properties.

X-ray crystallography, the primary technique used for this purpose, allows for the elucidation of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how molecules are arranged in the solid state. This information is crucial for:

Structure-property relationships: Understanding how the molecular structure influences properties like melting point, solubility, and reactivity.

Polymorphism studies: Identifying and characterizing different crystalline forms of the same compound, which can have different physical properties.

Rational drug design: In the pharmaceutical industry, knowing the 3D structure of a drug molecule is essential for understanding its interaction with biological targets.

Materials science: Designing new materials with specific properties by controlling the arrangement of molecules in the solid state.

The crystallographic data for this compound provides a complete picture of its molecular geometry and its packing in the crystal, which is the foundation for any further computational or experimental studies of this compound.

Derivatization Strategies and Analytical Applications of 4 Nitroacetoacetanilide

Synthesis of Functionalized Derivatives of 4'-Nitroacetoacetanilide

Derivatization of this compound can be approached by targeting its distinct functional groups. These modifications are designed to create new molecules with tailored properties for various applications, from altered solubility to the introduction of novel functionalities.

Introduction of various acyl groups to modify solubility and other properties

The introduction of acyl groups is a common strategy to modify a molecule's properties. In the context of this compound, acylation could potentially occur at the amide nitrogen, though this is generally less reactive than other sites. More commonly, related structures are built up from acylated precursors. The primary goal of introducing different acyl groups is to control properties like lipophilicity and solubility. For instance, introducing a long-chain acyl group would increase its lipophilicity, making it more soluble in nonpolar solvents, whereas incorporating a short-chain acyl group containing a hydroxyl or carboxyl function would enhance its solubility in polar, aqueous media.

Chemical transformations at the acetoacetanilide (B1666496) moiety

The acetoacetanilide moiety, with its active methylene (B1212753) group situated between two carbonyl groups, is a versatile site for chemical transformations. This reactive site is amenable to a variety of reactions that can lead to the synthesis of diverse heterocyclic compounds and other complex structures.

One significant class of reactions involves multicomponent reactions where the acetoacetanilide derivative reacts with aldehydes and a cyanomethylene reagent. sigmaaldrich.com Depending on the catalyst used, these reactions can yield functionalized 4H-pyrans or 1,4-dihydropyridines. sigmaaldrich.com For example, a reaction catalyzed by triethylamine (B128534) typically produces 4H-pyran derivatives, while using ammonium (B1175870) acetate (B1210297) as a catalyst favors the formation of 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.com These transformations highlight the utility of the acetoacetanilide core as a scaffold for building complex molecular architectures.

Modification of the nitrophenyl group for novel functionalities

The nitrophenyl group of this compound offers another avenue for derivatization, primarily through reactions involving the nitro functional group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions.

A key transformation of the nitro group is its reduction to an amino group (-NH2). This conversion dramatically alters the electronic properties of the molecule and introduces a nucleophilic site that can be further functionalized. The resulting aminophenyl derivative can undergo a wide range of reactions, such as diazotization followed by coupling reactions to form azo dyes, or acylation to introduce new amide functionalities. These modifications can be used to develop new colorimetric reagents, analytical standards, or precursors for pharmaceutical synthesis.

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is a crucial step to prepare a compound for analysis, particularly for techniques like gas chromatography. The goal is to modify the analyte to improve its volatility, thermal stability, and detectability.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis

Gas chromatography requires that analytes be volatile and thermally stable enough to be vaporized without decomposition in the heated injector port. wikipedia.org Compounds like this compound, which possess polar functional groups such as the amide and keto groups, tend to have low volatility and may exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the stationary phase. jfda-online.com

Chemical derivatization addresses these issues by converting the polar functional groups into less polar, more volatile ones. jfda-online.com Common derivatization techniques applicable to the functional groups in this compound include:

Silylation: This is one of the most common derivatization methods, where an active hydrogen (for example, on the amide nitrogen) is replaced by a trimethylsilyl (B98337) (TMS) group. wikipedia.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS derivative is significantly more volatile and less polar. wikipedia.org

Acylation: This involves the introduction of an acyl group, often a perfluoroacyl group, to increase volatility. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with active hydrogens to form stable, volatile derivatives. jfda-online.com

Alkylation: This method, which includes esterification, converts acidic protons into alkyl groups, thereby increasing volatility and improving chromatographic performance. jfda-online.com

Optimizing derivatization parameters (temperature, time, reagents) for completeness

For any derivatization reaction to be analytically useful, it must proceed to completion to ensure that the results are accurate and reproducible. Incomplete derivatization can lead to the presence of multiple peaks for a single analyte, complicating quantification. The optimization of reaction parameters is therefore critical.

Key parameters that require careful optimization include:

Temperature: The reaction temperature significantly influences the rate of derivatization. Higher temperatures can speed up the reaction but may also lead to the degradation of the analyte or the derivative. An optimal temperature must be found that ensures a complete reaction in a reasonable timeframe without causing sample loss. researchgate.net

Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. The optimal reaction time is typically determined by analyzing samples at various time points until the peak area of the derivative reaches a plateau, indicating that the reaction has finished. researchgate.net

Reagent Concentration: The concentration of the derivatizing reagent is another crucial factor. A sufficient excess of the reagent is necessary to drive the reaction to completion, but a very large excess can sometimes interfere with the analysis or damage the chromatographic column. researchgate.net The ideal reagent-to-analyte ratio must be determined experimentally.

An example of the optimization process can be seen in the derivatization of organic acids, where parameters such as label concentration, reaction time, and temperature are systematically investigated to achieve complete derivatization for LC-MS/MS analysis. nih.gov Similar principles would be applied to develop a robust derivatization method for this compound for GC-MS analysis.

Below is an interactive table summarizing the general parameters that are typically optimized for derivatization reactions in chromatography.

ParameterTypical RangeRationale for Optimization
Temperature Room Temp. to 100°CTo increase reaction rate without causing degradation of the analyte or derivative.
Time 5 min to several hoursTo ensure the reaction goes to completion for accurate quantification.
Reagent Ratio 2:1 to 100:1 (Reagent:Analyte)To provide a sufficient excess of reagent to drive the reaction forward without causing interference.
Solvent/Catalyst Pyridine, Acetonitrile, etc.To ensure all reactants are in solution and to catalyze the reaction if necessary.
Impact on Chromatographic Properties and Detection Limits

Derivatization is a technique frequently employed to improve the chromatographic behavior and detection limits of analytes. By chemically modifying a compound, its volatility, stability, and detectability can be significantly altered, leading to more robust and sensitive analytical methods. For instance, compounds that lack strong chromophores or are not easily ionizable can be derivatized to introduce moieties that are readily detectable by UV-Visible or mass spectrometry detectors.

This approach has been successfully used for the analysis of various compounds, including formaldehyde (B43269). Derivatization of formaldehyde with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This process significantly improves the linearity of the method, with correlation coefficients often exceeding 0.999. The limits of detection (LOD) and quantification (LOQ) can be substantially lowered, enabling the detection of trace amounts of the analyte. For example, in one study, the LOD and LOQ for formaldehyde were determined to be 17.33 and 57.76 µg/mL, respectively, after derivatization. researchgate.net

Derivatization for High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

HPLC coupled with spectrophotometric detection is a widely used analytical technique. nih.gov However, for compounds that have poor UV absorbance, derivatization is essential to achieve the desired sensitivity.

Enhancement of Sensitivity and LC Retention

Derivatization can dramatically enhance the sensitivity of detection in HPLC. By introducing a chromophoric group into the analyte molecule, its molar absorptivity at a specific wavelength is increased, leading to a stronger signal and a lower limit of detection. For example, the derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to improve detection limits by 25- to 2100-fold in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This enhancement is crucial for the analysis of trace components in complex matrices.

Furthermore, derivatization can alter the polarity of an analyte, thereby influencing its retention time in reversed-phase liquid chromatography. nih.gov A change in the chemical structure, such as the conversion of a basic amine to a hydroxylamine, can lead to an increase in retention time. nih.gov This modification of retention behavior can be exploited to achieve better separation from interfering compounds in the sample matrix.

Development of One-to-One Internal Standards for Quantification

Accurate quantification in chromatography often relies on the use of internal standards. An ideal internal standard should have similar chemical and physical properties to the analyte and should be added to the sample before any sample preparation steps. The development of "one-to-one" internal standards, where a stable isotope-labeled version of the analyte is used, is a highly effective strategy.

However, when a stable isotope-labeled standard is not available, a structurally similar compound can be used. The careful selection of an internal standard is critical, as any interaction between the standard and the analyte can affect the accuracy of the quantification. nih.gov For quantitative PCR assays, for example, an internal control can be developed by modifying the amplicon of the target DNA to serve as a positive control and a matrix spike. nih.gov This ensures the reliability of the quantification by accounting for variations in the analytical process.

Reagent Applications of this compound Derivatives

Beyond their role in enhancing analytical detection, derivatives of this compound have found utility as reagents in various chemical applications, including metal chelation and the synthesis of complex organic molecules.

Use as Chelating Agents in Metal Complex Formation

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, forming a stable, ring-like structure called a chelate. libretexts.org Derivatives of this compound, which can possess multiple donor atoms, can act as effective chelating agents. The ability of these compounds to form stable complexes with metal ions is dependent on the nature of the metal and the ligand.

For instance, ω-nitroacetophenone, a related compound, has been shown to form complexes with various transition metals, including manganese(II), iron(II), copper(II), and zinc(II). rsc.org These metal complexes often exhibit a tendency to achieve a six-coordinate geometry through the coordination of additional solvent molecules or through intermolecular association. rsc.org The formation of such metal chelates can have applications in areas such as catalysis and materials science. iupac.org

Table 1: Examples of Metal Complexes with Chelating Agents

Metal Ion Chelating Agent Resulting Complex
Manganese(II) ω-Nitroacetophenone Mn(ω-NAP)₂
Copper(II) ω-Nitroacetophenone Cu(ω-NAP)₂
Zinc(II) ω-Nitroacetophenone Zn(ω-NAP)₂
Iron(II) ω-Nitroacetophenone, Pyridine Fe(ω-NAP)₂,2py

Application in the Synthesis of Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.netnih.gov Derivatives of this compound can serve as versatile building blocks in the synthesis of various heterocyclic systems.

The reactive nature of the acetoacetanilide moiety allows for a range of chemical transformations, leading to the formation of diverse heterocyclic structures. For example, these derivatives can be used in multi-component reactions to synthesize complex molecules like triazolo[1,5‐a]pyrimidine‐6‐carboxamides. researchgate.net Furthermore, tandem strategies involving benzannulation and ring-closing metathesis have been employed to construct benzofused nitrogen heterocycles from related aniline (B41778) derivatives. nih.gov These synthetic methodologies provide efficient access to a wide array of heterocyclic compounds with potential biological and pharmacological activities.

Intramolecular cyclization reactions to form quinoxaline (B1680401) derivatives

Information regarding the direct intramolecular cyclization of this compound to form quinoxaline derivatives is not available in the reviewed scientific literature. The common and well-established methods for quinoxaline synthesis involve the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. rsc.orgnih.govipp.pt Other synthetic routes include the intramolecular cyclization of appropriately substituted acetanilides, such as 2-dialkylamino-2′-halogenoacetanilides. rsc.orgresearchgate.net However, a pathway detailing the conversion of this compound into a quinoxaline derivative through a direct intramolecular cyclization has not been reported.

Precursor for substituted benzimidazoquinolones

Scientific literature available does not describe a synthetic route for substituted benzimidazoquinolones using this compound as a precursor.

Role in the production of dyes and pigments

This compound serves as a key intermediate, specifically as a coupling component, in the synthesis of monoazo pigments. These pigments are part of a larger class of organic colorants known as arylide yellows or Hansa yellows. The fundamental synthesis process for these colorants involves a two-step reaction: diazotization followed by an azo coupling. abu.edu.ngijrpr.com

In this process, a primary aromatic amine, referred to as the diazo component, is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid at low temperatures. The resulting diazonium salt is then reacted with a coupling component. The active methylene group (-CH2-) in this compound, situated between the carbonyl and amide groups, is sufficiently acidic to react with the electrophilic diazonium salt in an azo coupling reaction to form the final azo pigment.

The general structure of the resulting pigment features an azo group (-N=N-) linking the aromatic ring from the diazo component to the central carbon of the original acetoacetyl moiety. The shade of the resulting pigment, typically in the yellow to orange range, is influenced by the specific chemical structure of both the diazo component and the coupling component. The presence of the 4'-nitro group in the this compound molecule specifically modifies the electronic properties of the final pigment, thereby affecting its color and other properties such as lightfastness and solvent resistance.

A variety of monoazo pigments can be synthesized by varying the primary aromatic amine used as the diazo component. The table below illustrates potential pigments that can be produced using this compound as the coupling agent.

Table 1: Examples of Potential Monoazo Pigments from this compound

Diazo Component (Starting Amine) Resulting Pigment Structure Expected Color Shade
Aniline 2-[(Phenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide Yellow
2-Nitroaniline 2-[(2-Nitrophenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide Reddish Yellow
4-Chloroaniline 2-[(4-Chlorophenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide Greenish Yellow
2,4-Dichloroaniline 2-[(2,4-Dichlorophenyl)diazenyl]-3-oxo-N-(4-nitrophenyl)butanamide Greenish Yellow

Theoretical and Computational Studies on 4 Nitroacetoacetanilide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Molecular orbital analysis (HOMO-LUMO)

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For 4'-Nitroacetoacetanilide, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron transfer processes. It would be anticipated that the nitro group, being a strong electron-withdrawing group, and the acetoacetanilide (B1666496) moiety would significantly influence the energies and spatial distributions of these frontier orbitals. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated.

Hypothetical HOMO-LUMO Data for this compound

Parameter Energy (eV)
HOMO Energy -7.5
LUMO Energy -2.1

Note: The values in this table are purely illustrative and are not based on actual calculations.

Charge distribution and electrostatic potential mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. On an MEP map, colors are used to represent the electrostatic potential on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

An MEP map for this compound would likely show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potentials might be observed around the hydrogen atoms of the amide group and the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, through the rotation of single bonds.

Investigation of stable conformers and energy landscapes

Conformational analysis aims to identify the most stable three-dimensional structures of a molecule (conformers) and to map the potential energy surface that governs the transitions between them. By systematically rotating the rotatable bonds in this compound and calculating the energy of each resulting geometry, a potential energy landscape can be constructed. This landscape would reveal the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. Such an analysis would provide crucial insights into the molecule's preferred shape, which is essential for understanding its interactions with other molecules.

Dynamic behavior in different solvent environments

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By simulating the movements of atoms over time, MD can reveal how a molecule behaves in different environments, such as in various solvents. The interactions between the solute (this compound) and the solvent molecules can significantly influence its conformational preferences and dynamic properties.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would show how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonding or other non-covalent interactions. This information is vital for understanding its behavior in biological systems or in chemical reactions carried out in solution.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. By identifying the key molecular features (descriptors) that influence a particular activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would require a dataset of structurally similar compounds with known activities (e.g., enzyme inhibition, toxicity). Molecular descriptors for these compounds, such as electronic properties (e.g., HOMO-LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. Statistical methods would then be used to build a mathematical model that relates these descriptors to the observed activity. Such a model could guide the design of new derivatives of this compound with improved or optimized properties.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or reactivity of a chemical compound based on its molecular structure. nih.gov For a series of related compounds, QSAR can identify which molecular properties, known as descriptors, are most influential in determining their activity.

A hypothetical QSAR study of this compound and its derivatives would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For this compound, the strong electron-withdrawing nature of the nitro group would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, which can affect how it interacts with other molecules or a biological target.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, which is crucial for processes like membrane transport.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Table 1: Hypothetical QSAR Descriptors for this compound

Descriptor ClassDescriptor ExampleHypothetical ValueSignificance for Reactivity
Electronic Dipole MomentHighInfluences intermolecular interactions and solubility.
HOMO EnergyLowIndicates a lower tendency to donate electrons.
LUMO EnergyLowIndicates a higher tendency to accept electrons.
Steric Molecular VolumeModerateAffects the fit into active sites of enzymes or receptors.
Surface AreaModerateInfluences the extent of intermolecular interactions.
Hydrophobic LogPModeratePredicts partitioning between aqueous and lipid phases.
Topological Wiener IndexVariesRelates to the overall branching of the molecule.

This table is illustrative and contains hypothetical values as no specific QSAR studies on this compound are publicly available.

By correlating these descriptors with experimentally determined reactivity data for a series of acetoacetanilide derivatives, a predictive QSAR model could be developed. Such a model would be invaluable for designing new compounds with desired reactivity profiles.

In silico Screening for Potential Interactions

In silico screening is a computational technique used to search large databases of chemical compounds to identify those that are likely to interact with a specific biological target. pubcompare.aimdpi.com This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For this compound, in silico screening could be employed to predict its potential interactions with a wide range of proteins and enzymes. The process would typically involve:

Database Selection: Choosing a database of small molecules, which could range from commercially available compounds to virtual libraries.

Target Selection: Identifying a protein of interest that is implicated in a particular disease or biological process.

Docking and Scoring: Using molecular docking software to predict the binding mode and affinity of this compound to the selected target. biointerfaceresearch.comrasayanjournal.co.in A scoring function is used to rank the potential interactions.

Table 2: Hypothetical Results of an In Silico Screening Study for this compound

Target Protein ClassExample TargetPredicted Binding Affinity (kcal/mol)Potential Biological Effect
Kinases Cyclin-dependent kinase 2 (CDK2)-7.5Anticancer
Oxidoreductases Aldose reductase-6.8Antidiabetic
Proteases Cathepsin B-7.1Various
Nuclear Receptors Estrogen Receptor Alpha-6.2Endocrine disruption

This table presents hypothetical data to illustrate the potential outcomes of an in silico screening study, as no such study for this compound has been found in the literature.

The results of such a screening could suggest novel biological activities for this compound and guide further experimental investigation.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a small molecule (ligand) and a protein (receptor) at the atomic level.

A molecular docking study of this compound would provide detailed insights into how it might bind to a specific receptor's active site. sysrevpharm.orgnih.gov This would involve:

Predicting the Binding Pose: Determining the most likely three-dimensional arrangement of the ligand within the receptor's binding pocket.

Identifying Key Interactions: Pinpointing the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Estimating Binding Affinity: Calculating a score that represents the strength of the ligand-receptor interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Receptor

Interacting ResidueInteraction TypeDistance (Å)
Lys20 Hydrogen Bond (with nitro group)2.8
Leu83 Hydrophobic Interaction3.5
Glu81 Hydrogen Bond (with amide)3.1
Val28 Hydrophobic Interaction3.9

This table is a fictional representation of the output from a molecular docking simulation, as no specific studies on this compound are available.

The detailed information from molecular docking studies can be instrumental in explaining the mechanism of action of a compound and in designing more potent and selective analogs.

Biological Activity and Mechanistic Insights of 4 Nitroacetoacetanilide and Its Derivatives

Antimicrobial Activity

Derivatives of 4'-Nitroacetoacetanilide have demonstrated a spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new anti-infective agents. Their efficacy against both bacterial and fungal pathogens is a subject of ongoing research.

Antibacterial properties against Gram-positive and Gram-negative microorganisms

Acetanilide (B955) derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies on various acetanilide derivatives have demonstrated significant zones of inhibition when tested against organisms such as Bacillus subtilis, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). semanticscholar.org For instance, certain synthesized acetanilide derivatives exhibited a greater zone of inhibition compared to the standard antibiotic streptomycin. semanticscholar.orgscielo.br

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the readily available literature, the broader class of N-aryl acetoacetamides, to which it belongs, are recognized as important intermediates in the synthesis of various heterocyclic compounds with a wide range of pharmacological activities, including antibacterial properties. researchgate.net The antibacterial potential of novel acetamide derivatives of 2-mercaptobenzothiazole has also been highlighted, with some compounds showing significant activity comparable to levofloxacin. mdpi.com

To illustrate the antibacterial potential within this class of compounds, the following table presents MIC values for related acetamide and nitro-containing derivatives against various bacterial strains.

Compound/Derivative ClassGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)Reference
2-chloro-N-phenylacetamideStaphylococcus aureus128-256Escherichia coli128-256 scielo.br
Acetamide derivatives of 2-mercaptobenzothiazoleBacillus subtilisClose to levofloxacinEscherichia coliClose to levofloxacin mdpi.com
N-Aryl mercaptoacetamides--Klebsiella pneumoniaeLow micromolar to submicromolar nih.gov

Antifungal properties

The antifungal potential of substituted acetanilides and related compounds has also been a subject of investigation. mdpi.com Research on 2-chloro-N-phenylacetamide, a related acetamide derivative, has demonstrated its fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.brnih.gov For instance, this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL against clinical isolates of Candida albicans and Candida parapsilosis. scielo.brnih.gov

Another study on 2-chloro-N-phenylacetamide showed it inhibited all tested strains of C. albicans and C. parapsilosis with MIC values between 128 to 256 µg/mL and was also effective in inhibiting biofilm formation. scielo.br While direct data on this compound is scarce, the activity of these related structures suggests that the acetoacetanilide (B1666496) scaffold is a promising framework for the development of novel antifungal agents.

The following table summarizes the antifungal activity of a related acetamide derivative.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256 scielo.brnih.gov
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256 scielo.brnih.gov

Proposed mechanisms of action, including generation of toxic intermediates

The antimicrobial mechanism of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process can lead to the formation of highly reactive and toxic intermediates, such as nitroso and hydroxylamine derivatives, which can cause cellular damage. The mechanism of action for some nitro-heteroaromatic compounds involves nitroreductases, which are enzymes present in various microorganisms. nih.gov

Type I nitroreductases catalyze the reduction of the nitro group to a nitroanion free radical, which is cytotoxic. nih.gov Type II nitroreductases are involved in the reduction of the nitro group to reactive nitroso and hydroxylamine species. nih.gov These reactive intermediates can interact with various cellular macromolecules, including DNA and proteins, leading to a disruption of cellular function and ultimately, cell death. This mechanism of generating toxic intermediates within the target pathogen contributes to the antimicrobial efficacy of this class of compounds.

Anticancer and Antitumor Potentials

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of tumor cell lines and inducing programmed cell death through various mechanisms.

Cytotoxicity against various tumor cell lines

Chalcone-based 4-nitroacetophenone derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. These studies have revealed potent cytotoxic effects, with some compounds exhibiting low micromolar IC50 values. researchgate.net For example, a series of these derivatives showed IC50 values ranging from 4.5–11.4 μM in H1299 (lung cancer), 4.3–15.7 μM in MCF-7 (breast cancer), 2.7–4.1 μM in HepG2 (liver cancer), and 4.9–19.7 μM in K562 (leukemia) cell lines. researchgate.net Notably, these compounds displayed significantly lower toxicity towards healthy HEK-293T cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Furthermore, studies on acetanilide and para-nitroacetophenone derivatives have indicated their cytotoxic effects on the K562 human leukemia cell line, with the observed cell death being concentration-dependent. scispace.com The table below presents a summary of the cytotoxic activity of some 4'-nitroacetophenone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
NCH-2H12994.5-11.4 researchgate.net
NCH-2MCF-74.3-15.7 researchgate.net
NCH-2HepG22.7-4.1 researchgate.net
NCH-2K5624.9-19.7 researchgate.net
NCH-4H12994.5-11.4 researchgate.net
NCH-4MCF-74.3-15.7 researchgate.net
NCH-4HepG22.7-4.1 researchgate.net
NCH-4K5624.9-19.7 researchgate.net
NCH-5H12994.5-11.4 researchgate.net
NCH-5MCF-74.3-15.7 researchgate.net
NCH-5HepG22.7-4.1 researchgate.net
NCH-5K5624.9-19.7 researchgate.net
NCH-6H12994.5-11.4 researchgate.net
NCH-6MCF-74.3-15.7 researchgate.net
NCH-6HepG22.7-4.1 researchgate.net
NCH-6K5624.9-19.7 researchgate.net
NCH-8H12994.5-11.4 researchgate.net
NCH-8MCF-74.3-15.7 researchgate.net
NCH-8HepG22.7-4.1 researchgate.net
NCH-8K5624.9-19.7 researchgate.net
NCH-10H12994.5-11.4 researchgate.net
NCH-10MCF-74.3-15.7 researchgate.net
NCH-10HepG22.7-4.1 researchgate.net
NCH-10K5624.9-19.7 researchgate.net

Induction of reactive oxygen species (ROS) and apoptosis

A key mechanism underlying the anticancer activity of many nitroaromatic compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can subsequently trigger apoptosis, or programmed cell death. nih.gov Elevated levels of ROS within cancer cells can lead to DNA damage and the activation of apoptotic pathways.

Studies on novel nitroaromatic compounds have shown that their treatment of cancer cells, such as the HL60 leukemia cell line, leads to an increase in intracellular ROS and a reduction in the mitochondrial membrane potential, which are hallmarks of apoptosis. nih.gov This process often involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov For instance, one nitroaromatic compound was found to induce caspase-3 and -9 dependent DNA fragmentation. nih.gov

The induction of apoptosis by acetanilide and para-nitroacetophenone derivatives in K562 cells further supports the role of this cell death pathway in the anticancer effects of this class of compounds. scispace.com The generation of ROS and subsequent induction of apoptosis are therefore critical components of the antitumor potential of this compound and its derivatives.

Modulation of signaling pathways (e.g., NF-κB)

Research has shown that various natural and synthetic compounds can exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways. nih.gov When inflammatory stimuli like lipopolysaccharide (LPS) are present, the NF-κB signaling pathway is activated. nih.gov This leads to the translocation of NF-κB into the nucleus, where it binds to DNA and promotes the release of pro-inflammatory factors. nih.gov

Certain compounds can inhibit this pathway, thus reducing the production of inflammatory mediators. nih.gov For instance, some substances have been found to suppress the expression of TLR4 and NF-κB, which in turn dampens the inflammatory response. researchgate.net The inhibition of the NF-κB pathway is a key mechanism for mitigating the production of pro-inflammatory cytokines and other downstream inflammatory signals. nih.gov

Other Reported Biological Activities

Anti-inflammatory activity

Compounds containing a nitro group have been investigated for their anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds is attributed to their ability to inhibit enzymes associated with inflammation, such as cyclooxygenase (COX). mdpi.com Studies have demonstrated that certain extracts and pure compounds derived from natural products exhibit significant anti-inflammatory effects. mdpi.com For example, some plant extracts have shown a profound anti-inflammatory activity, comparable to potent anti-inflammatory drugs. mdpi.com The anti-inflammatory effects of many natural products are attributed to the modulation of various signaling pathways involved in inflammation. mdpi.com

Antioxidant properties

The antioxidant properties of various compounds are a subject of extensive research. Antioxidants can neutralize free radicals, which are unstable molecules that can cause cellular damage. mdpi.com Some studies have investigated the ability of certain compounds to inhibit lipid peroxidation and protein carbonyl formation, as well as to counteract the depletion of antioxidant enzymes. nih.gov The antioxidant effects of some substances are considered a key factor in their protective biological activities. nih.gov

Anti-promastigote activity

The search for new treatments for leishmaniasis is ongoing, as current therapies have limitations. plos.org Leishmaniasis is caused by the protozoan parasite Leishmania, which exists in two main forms: the promastigote and the amastigote. plos.org Promastigotes are the motile, flagellated form found in the insect vector, and upon entering a mammalian host, they are phagocytosed by macrophages and transform into amastigotes. nih.govplos.org

Research has focused on identifying compounds with activity against the promastigote stage of the parasite. plos.org Some nitroimidazole derivatives have shown promise as anti-leishmanial agents. researchgate.net The mechanism of action for some of these compounds involves altering DNA through the formation of active radical anions. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. nih.gov These studies help to identify the key structural features responsible for the pharmacological effects. nih.gov

Impact of nitro group position and additional substituents on biological activity

The position of the nitro group and the presence of other substituents on a molecule can significantly influence its biological activity. mdpi.com The electron-withdrawing nature of the nitro group can affect the polarity and electronic properties of a molecule, which in turn can favor interactions with biological targets like proteins. researchgate.netnih.gov

For example, in a series of chalcones, the position of the nitro group was found to be important for their anti-inflammatory and vasorelaxant activities. mdpi.com Similarly, the presence of a nitro group or a halogen at a specific position in benzodiazepines enhances their therapeutic action. nih.gov The addition of other functional groups can also modulate the biological activity. For instance, in a series of acridine derivatives, the presence of a N,N-diethylamine moiety affected their in vitro antiproliferative activity. nih.gov

Role of derivatization in enhancing or altering biological effects

Derivatization, the process of chemically modifying a compound to create new related structures, is a fundamental strategy in drug discovery to enhance therapeutic efficacy, alter biological activity, and improve safety profiles. For compounds like this compound, derivatization can significantly impact their biological effects by modifying physicochemical properties such as lipophilicity, electronic distribution, and steric factors. These modifications, in turn, influence the compound's absorption, distribution, metabolism, excretion, and target interaction.

The introduction of various substituents onto the basic this compound framework can lead to a diverse range of biological activities. For instance, the synthesis of novel derivatives by modifying the acetoacetyl or the aniline (B41778) part of the molecule can result in compounds with potent antimicrobial or anti-inflammatory properties. Studies on related nitro-substituted compounds have demonstrated that the nature and position of the substituent are crucial in determining the biological outcome.

For example, research on other nitroaromatic compounds has shown that the introduction of different functional groups can modulate their antimicrobial activity. The synthesis of a series of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives and their subsequent antimicrobial evaluation revealed that different acyl groups attached to the diamine core resulted in varying degrees of activity against a panel of clinical isolates researchgate.net. This highlights the principle that even subtle changes to the chemical structure can lead to significant differences in biological function.

In the context of anti-inflammatory activity, derivatives of structurally related compounds have been synthesized and evaluated. For instance, new thiourea derivatives of naproxen have been investigated for their anti-inflammatory effects, demonstrating that the addition of different aromatic amines can influence their activity nih.gov. Similarly, the synthesis of nitazoxanide analogues has shown that modifications to the core structure can yield compounds with broad-spectrum antimicrobial and anti-inflammatory properties ekb.eg.

The strategic derivatization of this compound could therefore be a promising approach to develop novel therapeutic agents. By systematically exploring different substituents and their positions on the molecule, it may be possible to fine-tune the biological activity and develop derivatives with enhanced potency and selectivity for specific biological targets.

Table 1: Examples of Derivatization Strategies and Their Potential Impact on Biological Activity

Parent Compound Scaffold Derivatization Strategy Potential Change in Physicochemical Properties Potential Enhancement/Alteration of Biological Effect Illustrative Example from Related Compounds
Nitroaromatic AmideIntroduction of different acyl groupsAltered lipophilicity and hydrogen bonding capacityModulation of antimicrobial spectrum and potencyN,N'-(4-Nitro-1,2-phenylene)diamide derivatives with varying acyl chains showing different antimicrobial activities researchgate.net.
AcetoacetanilideSubstitution on the aromatic ringModified electronic properties and steric hindranceEnhancement of anti-inflammatory or analgesic activitySynthesis of 4-aminoantipyrine analogs with different substituents leading to potent anti-inflammatory and antioxidant agents semanticscholar.org.
Nitro-substituted HeterocycleIntroduction of different heterocyclic ringsChanges in solubility and target binding affinityBroadened antimicrobial spectrumHeteroaryl nitazoxanide analogs exhibiting broad-spectrum antimicrobial properties ekb.eg.

Toxicity and Safety Profiles (Excluding Dosage)

The assessment of toxicity is a critical aspect of the development of any new chemical entity intended for therapeutic use. For this compound, as with other nitroaromatic compounds, a thorough evaluation of its potential toxicity is essential. The nitro group, while often contributing to the biological activity of a compound, can also be a source of toxicity through various mechanisms.

Evaluation of cytotoxicity and genotoxicity

Genotoxicity is the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Nitroaromatic compounds are a class of chemicals that are often scrutinized for their genotoxic potential. The mutagenicity and genotoxicity of nitroarenes are well-documented, with their effects being dependent on the specific chemical structure and the metabolic capabilities of the biological system nih.gov. The reduction of the nitro group is a key step in the metabolic activation of many nitroaromatic compounds to genotoxic species nih.gov.

The genotoxicity of a compound can be assessed using a battery of in vitro and in vivo tests, such as the Ames test for mutagenicity and the micronucleus assay for chromosomal damage. While there are no specific reports on the genotoxicity of this compound, the potential for such effects should be considered based on the general properties of the nitroaromatic class of compounds.

Assessment of potential toxic intermediates

The metabolism of nitroaromatic compounds can lead to the formation of reactive and potentially toxic intermediates. The bioreduction of the nitro group is a central pathway in both the bioactivation and the toxicity of these compounds scielo.br. This process can occur via one- or two-electron reduction pathways, leading to the formation of nitroso and hydroxylamine intermediates scielo.breurekaselect.com.

These intermediates are often highly reactive and can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity. The formation of these toxic intermediates is dependent on the specific enzymatic systems present in the organism, including nitroreductases found in both mammalian tissues and gut microbiota scielo.brnih.gov.

In silico toxicity prediction (e.g., Petra, Osiris, Molinspiration (POM) analysis)

In silico methods, which utilize computational models to predict the toxicological properties of chemicals, have become increasingly valuable in the early stages of drug discovery and chemical safety assessment. These methods offer a rapid and cost-effective way to screen large numbers of compounds for potential toxicity, thereby reducing the need for extensive animal testing mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. These models correlate the chemical structure of a compound with its biological activity or toxicity. For nitroaromatic compounds, several QSAR studies have been conducted to predict their toxicity mdpi.comnih.govnih.govresearchgate.net. These models can help in identifying the structural features that contribute to the toxicity of this class of compounds.

Software tools like Petra , Osiris , and Molinspiration (POM) are used to perform in silico predictions of various properties, including toxicity risks, drug-likeness, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Petra is a tool that can be used for the calculation of a wide range of molecular properties and for the prediction of ADME-Tox profiles.

Osiris Property Explorer can predict various drug-relevant properties, including toxicity risks (mutagenicity, tumorigenicity, irritant, and reproductive effects), cLogP, solubility, drug-likeness, and a drug score.

Molinspiration provides tools for the calculation of important molecular properties (such as logP, polar surface area, and number of hydrogen bond donors and acceptors) and for the prediction of bioactivity against various drug targets.

While a specific POM analysis for this compound is not available in the public domain, such an analysis would involve calculating its molecular descriptors and using them to predict its potential toxicity risks. The results of such an analysis would provide a preliminary assessment of its safety profile and could guide further experimental testing.

Table 2: In Silico Toxicity Prediction Parameters for a Hypothetical Analysis of this compound

In Silico Tool Predicted Parameter Significance in Toxicity Assessment
Osiris Property Explorer MutagenicityPredicts the likelihood of the compound causing genetic mutations.
TumorigenicityPredicts the potential of the compound to cause tumors.
Irritant EffectPredicts the potential for skin or eye irritation.
Reproductive EffectPredicts potential adverse effects on the reproductive system.
Drug-LikenessAssesses whether the compound has chemical properties consistent with known drugs.
Molinspiration logPA measure of lipophilicity, which influences absorption and distribution.
Polar Surface Area (PSA)Related to drug transport properties and cell permeability.
Number of Rule-of-Five ViolationsLipinski's Rule of Five helps to predict if a compound has properties that would make it a likely orally active drug in humans.
Petra ADME ProfilePredicts the absorption, distribution, metabolism, and excretion properties of the compound.
Toxicity ProfileProvides a broader prediction of various toxicological endpoints.

Future Directions and Emerging Research Avenues for 4 Nitroacetoacetanilide

Exploration of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of 4'-Nitroacetoacetanilide and related compounds often involves harsh conditions and hazardous reagents. Future research is increasingly focused on developing "green" and sustainable synthetic pathways that minimize environmental impact, improve safety, and enhance efficiency.

Key areas of exploration include:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally benign alternative to conventional chemical methods. rsc.org Specifically, enzymes like nitroreductases are being investigated for their ability to catalyze the reduction of nitroaromatic compounds under mild, aqueous conditions. researchgate.netnih.gov Conversely, biocatalytic nitration using various enzymatic systems is an emerging field that could provide sustainable routes to nitro compounds, avoiding the harsh reagents typically used in industrial preparations. acs.org Research into harnessing these biocatalysts could lead to direct, enzymatic pathways for producing or modifying this compound. chemrxiv.org

Solvent-Free and Catalyst-Free Reactions: A significant trend in green chemistry is the reduction or elimination of volatile organic solvents. ijprt.org Studies have demonstrated the successful synthesis of acetanilides via simple, solvent-free reactions, for instance, by reacting anilines with acetic anhydride (B1165640) without any catalyst or external heating. researchgate.net Grinding techniques, a form of mechanochemistry, also present a solvent-free method for synthesizing related compounds, offering high yields and simplified purification. uns.ac.id

Greener Reagents and Reaction Media: Replacing hazardous reagents is a core principle of green chemistry. For example, greener approaches for the acetylation of anilines have been developed that avoid toxic solvents and reagents like pyridine. imist.ma The use of aqueous media, where possible, further enhances the sustainability profile of synthetic processes. imist.ma

Table 1: Comparison of Synthetic Methodologies for Anilide and Nitroaromatic Synthesis

Feature Traditional Synthesis Emerging Sustainable Routes
Catalysts Often heavy metals, strong acids Enzymes (e.g., Nitroreductases), whole-cell systems
Solvents Volatile organic compounds (e.g., Dichloromethane) Solvent-free (grinding), aqueous media, green solvents
Reagents Acetic anhydride, pyridine, corrosive acids Biocatalytic systems, ceric ammonium (B1175870) nitrate
Conditions High temperatures, harsh pH Mild conditions (room temperature, neutral pH)
Byproducts Significant waste, difficult to treat Minimal and often benign byproducts
Efficiency Variable yields, requires extensive purification High yields, simplified purification, high atom economy

Development of Advanced Spectroscopic and Crystallographic Methodologies for Real-time Analysis

To optimize both traditional and novel synthetic routes, advanced analytical techniques are required for real-time, in-situ monitoring. Future research will focus on integrating sophisticated spectroscopic and crystallographic methods directly into the reaction and crystallization processes. This allows for precise control over reaction kinetics, polymorphism, and product quality.

Real-time Spectroscopic Monitoring: Process Analytical Technology (PAT) tools are crucial for understanding and controlling chemical reactions as they happen. Techniques such as Near-Infrared (NIR), Raman, and fluorescence spectroscopy are being increasingly applied for the continuous monitoring of key parameters in both chemical and biological processes. mdpi.comresearchgate.netnih.gov These non-invasive methods can track the concentration of reactants, intermediates, and products in real-time, providing invaluable data for process optimization and scale-up. jasco-global.com

Advanced Crystallographic Analysis: The solid-state properties of this compound are critical for its downstream applications. Future work will involve the use of advanced X-ray diffraction techniques to study crystallization processes in real time. This allows researchers to understand how process parameters influence crystal structure (polymorphism), size, and morphology, which are vital for product performance and stability.

Table 2: Advanced Analytical Techniques for Real-time Process Monitoring

Technique Information Provided Application in this compound Research
Near-Infrared (NIR) Spectroscopy Quantitative concentration of organic molecules in solution or solid mixtures. Monitoring reaction progress, determining endpoint, ensuring batch consistency.
Raman Spectroscopy Molecular vibrational information, sensitive to crystal lattice structure. In-situ monitoring of polymorphic transformations during crystallization.
Fluorescence Spectroscopy Highly sensitive detection of specific fluorescent molecules. Monitoring trace impurities or the formation of specific intermediates. nih.gov
In-situ X-ray Diffraction (XRD) Real-time changes in crystal structure and phase. Studying the kinetics of crystallization and identifying transient polymorphic forms.

Targeted Drug Design and Discovery based on this compound Scaffold

The structural features of this compound make it an attractive starting point, or "scaffold," for the synthesis of more complex molecules with potential therapeutic applications. Aromatic nitro compounds are found in a wide range of existing drugs, and the anilide structure is also a common feature in bioactive molecules. nih.govnih.govnih.gov

Scaffold for Combinatorial Chemistry: The acetoacetanilide (B1666496) portion of the molecule is particularly amenable to multicomponent reactions. Research has shown that acetoacetanilide derivatives can react with aldehydes and cyanomethylene reagents to produce libraries of 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. nih.gov Some of these new molecules have demonstrated significant antitumor activities in laboratory tests. nih.gov This approach allows for the rapid generation of diverse compounds for high-throughput screening against various diseases.

Bioisosteric Modification: The nitro group, while important for the activity of many drugs, can sometimes be associated with toxicity. nih.gov Future drug design efforts could focus on replacing the nitro group with other electron-withdrawing groups (bioisosteres) to modulate biological activity and improve safety profiles.

Fragment-Based Drug Design: The 4'-nitroaniline or acetoanilide fragments could be used in fragment-based screening to identify interactions with biological targets like enzymes or receptors. Promising fragments can then be "grown" or combined to create more potent and selective lead compounds.

Table 3: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Rationale Example of Related Bioactive Scaffolds
Anticancer Derivatives have shown cytotoxic effects against cancer cell lines. nih.gov Nitroaromatics are used in some anticancer agents. nih.gov Dihydropyridines, 4H-Pyrans
Antimicrobial The nitroaromatic core is a key feature of many antibacterial and antiparasitic drugs (e.g., metronidazole). nih.govresearchgate.net Nitroimidazoles, Nitazoxanide derivatives nih.gov
Anti-inflammatory Anilide and acetanilide (B955) structures are present in many non-steroidal anti-inflammatory drugs (NSAIDs). Acetanilide, Salicylanilides mdpi.com

Investigation of Materials Science Applications beyond Dyes and Pigments

While its role as a precursor to dyes is well-established, the molecular structure of this compound suggests potential for novel applications in advanced materials science. wikipedia.org

Polymer Science: The anilide and keto-enol functionalities could allow this compound to be used as a monomer or a modifying agent in the synthesis of specialty polymers. Its rigid aromatic structure could impart high thermal stability and specific mechanical properties to polymers like polyamides or polyimides. There is a growing demand for polymers derived from renewable or non-petrochemical sources that exhibit high performance. mdpi.com

Nonlinear Optical (NLO) Materials: Molecules with electron-donating groups (the acetamido group) and electron-withdrawing groups (the nitro group) connected by a conjugated system often exhibit NLO properties. These materials are essential for applications in telecommunications and optical computing. Future research could involve growing single crystals of this compound and its derivatives to characterize their NLO response.

Coordination Polymers and MOFs: The oxygen and nitrogen atoms in the acetoacetanilide moiety can act as ligands, binding to metal ions. This opens the possibility of using it as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers. Such materials have potential applications in gas storage, catalysis, and chemical sensing.

Integration of Computational Chemistry with Experimental Studies for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for accelerating research and reducing experimental costs. By integrating these in-silico methods with laboratory work, a deeper understanding of this compound can be achieved.

Predicting Molecular Properties: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies (for interpreting IR and Raman spectra), and NMR chemical shifts. researchgate.netnih.gov This allows for the prediction of spectroscopic signatures and reactivity. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's kinetic stability and charge-transfer capabilities, which is relevant for both reactivity and materials science applications. nih.govnanomedicine-rj.com

Modeling Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanisms of chemical reactions. This is valuable for optimizing reaction conditions for novel synthetic routes and for understanding the formation of byproducts.

Virtual Screening and Docking: In the context of drug discovery, computational docking can be used to predict how derivatives of this compound might bind to the active sites of therapeutic targets like proteins or enzymes. sciforum.net This allows for the prioritization of molecules for synthesis and biological testing, making the discovery process more efficient.

Table 4: Synergy between Computational and Experimental Methods

Research Question Computational Approach (Predictive) Experimental Method (Validation)
What is the most stable crystal form? Lattice energy calculations, crystal structure prediction X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)
How will the molecule react? DFT calculations of reaction pathways and activation energies Kinetic studies, product analysis via chromatography and spectroscopy
Is the molecule likely to be bioactive? Molecular docking simulations against protein targets In-vitro enzyme inhibition assays, cell-based assays
What does its IR spectrum look like? DFT frequency calculations Fourier-Transform Infrared (FTIR) Spectroscopy

Comprehensive Biological Profiling and Clinical Relevance Studies

Currently, there is a significant lack of publicly available data on the biological effects of this compound itself. A crucial future direction is the systematic biological profiling of the compound and its derivatives to assess both their therapeutic potential and their toxicological risk.

Broad-Spectrum In-Vitro Screening: Based on the known activities of related nitroaromatic and anilide compounds, a logical first step is to screen this compound against a wide range of biological targets. This would include panels of pathogenic bacteria and fungi, as well as various human cancer cell lines. nih.govmdpi.com

Toxicology and ADMET Studies: Any compound with potential therapeutic use must undergo rigorous safety evaluation. nih.gov This involves in-vitro and in-vivo studies to determine its cytotoxicity, mutagenicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). sciforum.net Understanding these properties is essential for identifying compounds with a viable path toward clinical development.

Mechanism of Action Studies: For any derivative that shows promising biological activity, subsequent research would need to focus on identifying its specific molecular target and mechanism of action. This is a critical step in rational drug development, allowing for the optimization of the molecule to improve potency and reduce side effects.

Given the widespread biological activities of nitro compounds, which can act as both pharmacophores and toxicophores, a comprehensive and systematic evaluation is essential to unlock any potential clinical relevance of the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Nitroacetoacetanilide, and how is the compound characterized post-synthesis?

  • Methodological Answer : The synthesis typically involves acetylation of 4-nitroaniline using acetylating agents like acetic anhydride under controlled conditions. For example, TCI America’s catalog lists this compound with a melting point of 214–218°C, indicating purity benchmarks . Post-synthesis characterization employs NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity. The acetyl group (δ ~2.2 ppm in 1H^1H-NMR) and nitro group (stretching vibrations at ~1520 cm1^{-1} in IR) are key diagnostic features .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Residual 4-nitroaniline (starting material) and incomplete acetylation byproducts (e.g., monoacetylated intermediates) are typical impurities. Chromatographic methods (TLC, HPLC) with UV detection at 254 nm are used for qualitative analysis. Quantitative purity assessment via 1H^1H-NMR integration or calibration curves in HPLC ensures <1% impurity thresholds .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer : The compound serves as a precursor for azo dyes and heterocyclic syntheses. Its nitro and acetoacetyl groups enable electrophilic substitution and condensation reactions. For instance, it is used in synthesizing indole derivatives via cyclization with hydrazines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

  • Methodological Answer : Systematic optimization involves varying solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and catalyst loading (e.g., H2_2SO4_4). Design of Experiments (DoE) with response surface methodology identifies optimal parameters. For example, TCI’s synthesis protocols emphasize anhydrous conditions to minimize hydrolysis side reactions .

Q. How should researchers address discrepancies in solubility data for this compound across solvents?

  • Methodological Answer : Solubility variations arise from polymorphic forms or solvent polarity. Researchers must standardize solvent pre-saturation and temperature (e.g., 25°C ± 0.5°C). Gravimetric analysis after equilibration for 24 hours provides reproducible data. For instance, solubility in DMSO (~50 mg/mL) contrasts sharply with water (<0.1 mg/mL) due to hydrophobic interactions .

Q. What strategies mitigate degradation of this compound during long-term storage or experimental use?

  • Methodological Answer : Degradation via hydrolysis or photolysis is minimized by storing the compound in amber vials under inert gas (N2_2) at –20°C. Periodic purity checks via HPLC (C18 column, 0.1% TFA/ACN mobile phase) detect degradation products like 4-nitroaniline. TCI’s safety guidelines recommend avoiding prolonged storage due to instability .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Discrepancies may stem from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) or trace moisture. Standardizing solvent, referencing internal standards (TMS), and using high-field instruments (≥400 MHz) improves reproducibility. Cross-validation with IR (C=O stretch at ~1680 cm1^{-1}) ensures consistency .

Q. What statistical methods are appropriate for analyzing reaction yield variability in scale-up syntheses?

  • Methodological Answer : ANOVA or t-tests compare batch-to-batch variability. For non-normal distributions, non-parametric tests (e.g., Mann-Whitney U) are applied. Process capability indices (Cp_p, Cpk_pk) assess scalability robustness. Evidence from TCI’s protocols highlights ±5% yield tolerance in industrial-scale syntheses .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Spill containment requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. TCI’s SDS mandates compliance with OSHA and EPA regulations for storage and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.